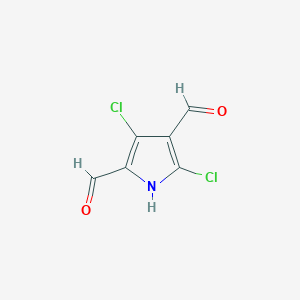
N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Synthesis of Novel Antimicrobial Agents
Novel derivatives of piperazine, including those related to N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide, have been synthesized and shown potential as antimicrobial agents. These compounds were characterized by various spectroscopic methods and exhibited effectiveness against several microbes, sometimes outperforming conventional medicines (Zaidi et al., 2021).
High-Performance Thermosets
Research on benzoxazine monomers containing allyl groups, a category that includes structures related to this compound, has led to the development of high-performance thermosets. These materials are noted for their excellent thermal stability and mechanical properties, making them suitable for advanced engineering applications (Agag & Takeichi, 2003).
Anticancer Activity
Compounds combining N-benzhydrylpiperazine with 1,3,4-oxadiazoles have been synthesized and shown significant anticancer activity against HeLa cancer cells. These studies demonstrate the potential of such derivatives as chemotherapeutic agents, with mechanisms involving apoptosis induced by oxidative stress (Khanam et al., 2018).
Synthesis and Characterization of Novel Compounds
A range of studies focuses on the synthesis and characterization of novel compounds related to this compound for various applications, including material science and medicinal chemistry. These include the development of new synthesis methods, exploration of polymerization behaviors, and evaluation of biological activities for potential therapeutic use (Wessel, Iversen, & Bundle, 1985).
Mecanismo De Acción
Target of Action
The primary target of the compound N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is human carbonic anhydrase (hCA) . Human carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
This compound interacts with its target, human carbonic anhydrase, by inhibiting its activity . The compound is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
The inhibition of human carbonic anhydrase by this compound affects the carbon dioxide hydration pathway . This can have downstream effects on processes that rely on the products of this reaction, such as the regulation of pH and the transport of carbon dioxide and bicarbonate in the body .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of human carbonic anhydrase activity . This can lead to changes in the concentrations of carbon dioxide and bicarbonate in the body, potentially affecting processes such as pH regulation and the transport of these molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s solubility and stability, while the presence of other molecules can influence its interaction with its target, human carbonic anhydrase .
Propiedades
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-2-13-23-21(26)22(27)25-16-14-24(15-17-25)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20H,1,13-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQIKWQYRPOSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2710494.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2710495.png)




![(E)-N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3-[4-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enamide](/img/structure/B2710505.png)

![2-methoxy-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2710508.png)
![2-[6-benzyl-2-ethyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl]-N~1~-ethyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2710509.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2710510.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2710511.png)

